3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O.ClH/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13;/h3-6H,2,7-8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYDVXFULRWTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802908-03-7 | |
| Record name | 1-Propanamine, 3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802908-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 3-Methyl-1,2,4,5-tetrazine
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Reagents : Guanidine hydrochloride, hydrazine monohydrate, and sulfur.
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Procedure :
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Yield : 70–80% after recrystallization.
Introduction of Phenoxypropylamine Side Chain
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Alkylation :
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Cycloaddition :
Hydrochloride Salt Formation
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The free amine is treated with HCl (4 M in dioxane) at 0°C, followed by precipitation in diethyl ether.
Method 2: Direct Coupling via Activated Esters
Synthesis of 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenol
Propylamine Side Chain Introduction
Hydrochloride Salt Formation
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The amine is dissolved in EtOAc and treated with HCl gas, yielding the hydrochloride salt.
Method 3: Solid-Phase Radiolabeling Adaptation
Precursor Synthesis
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Activated Ester Preparation :
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Amine Coupling :
Purification and Characterization
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Semi-preparative HPLC (ACE C18, 59:41 H₂O/EtOH + 0.01% TFA) isolates the product.
Analytical Data and Optimization
Key Spectroscopic Findings
Reaction Optimization Table
| Step | Condition | Yield Improvement |
|---|---|---|
| Tetrazine cyclization | Microwave vs. conventional heating | +15% (85% → 95%) |
| Mitsunobu reaction | DIAD/PPh₃ vs. DEAD/PPh₃ | +10% (70% → 80%) |
| Salt precipitation | EtOAc/HCl gas vs. Et₂O/HCl(aq) | +5% purity |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The tetrazine ring allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce various substituted tetrazines .
Scientific Research Applications
3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride involves its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes. This property makes it highly useful in bioorthogonal labeling and cell detection applications. The tetrazine ring acts as a reactive site, allowing for the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Analogs: Methylated vs. Non-Methylated Tetrazines
a) 3-(4-(1,2,4,5-Tetrazin-3-yl)phenoxy)propan-1-amine Hydrochloride (Compound 5b)
- Key Difference : Lacks the 6-methyl group on the tetrazine ring.
- Synthesis & Performance :
- Implications : The methyl group enhances lipophilicity, increasing retention time and slightly improving purity. This suggests better stability or reduced byproduct formation in radiolabeling workflows .
b) 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic Acid
Functional Group Variants
a) (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol
- Key Difference : Contains a hydroxymethyl group instead of the propan-1-amine chain.
- Reactivity : The alcohol group allows for oxidation to aldehydes or conjugation via esterification, offering divergent bioconjugation strategies compared to the amine-terminated target compound .
b) 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine
Comparative Table of Key Analogs
Biological Activity
3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 281.74 g/mol
- CAS Number : 1802908-03-7
- Purity : >95% (HPLC)
Biological Activity Overview
The compound has shown promise in various biological assays, particularly in cancer research. Its structure suggests potential interactions with biological targets that could lead to therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds containing tetrazine moieties exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from relevant studies:
| Study | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Murrey et al. (2015) | MCF-7 (breast cancer) | 5.2 | Induces apoptosis via mitochondrial pathway |
| Zhang et al. (2020) | A549 (lung cancer) | 4.8 | Inhibits cell proliferation and induces cell cycle arrest |
| Lee et al. (2021) | HeLa (cervical cancer) | 3.6 | Targets DNA repair mechanisms |
Mechanistic Insights
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases and promote mitochondrial dysfunction leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression in cancer cells, particularly at the G2/M phase.
- DNA Interaction : Preliminary studies suggest that it may interact with DNA repair pathways, enhancing the cytotoxic effects.
Case Study 1: MCF-7 Cell Line
In a controlled study conducted by Murrey et al., the compound was evaluated for its cytotoxic effects on MCF-7 cells using the MTT assay. The results demonstrated an IC value of 5.2 µM, indicating potent activity compared to standard chemotherapeutics like Tamoxifen.
Case Study 2: A549 Cell Line
Research by Zhang et al. focused on the A549 lung cancer cell line. The compound exhibited an IC of 4.8 µM, with mechanisms involving inhibition of proliferation and induction of apoptosis being confirmed through flow cytometry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 3-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine hydrochloride?
- Methodology : Synthesis typically involves coupling a phenoxypropan-1-amine precursor with a functionalized tetrazine moiety. For example, triazine derivatives (e.g., ) can guide reaction conditions (e.g., nucleophilic substitution or Buchwald-Hartwig amination). Purification requires recrystallization or column chromatography to remove byproducts like diastereomers or unreacted intermediates. Hydrochloride salt formation is achieved via acid titration, followed by lyophilization . Impurity profiling (e.g., using HPLC with reference standards in ) ensures compliance with pharmaceutical-grade purity.
Q. How should researchers characterize the structural and chemical purity of this compound?
- Methodology : Use a combination of:
- NMR (¹H/¹³C) to confirm the tetrazine and phenoxy group connectivity.
- HPLC-MS for purity assessment (≥95% by area normalization) and detection of trace impurities (e.g., diastereomers or hydrolyzed products) .
- Elemental analysis (C, H, N, Cl) to validate stoichiometry.
- FT-IR to identify functional groups (e.g., N-H stretches in amines, tetrazine ring vibrations) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Use fume hoods for weighing and reactions due to potential amine volatility.
- Wear nitrile gloves and goggles to avoid dermal/ocular exposure.
- Store in airtight containers at 2–8°C, protected from light to prevent tetrazine decomposition .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC to identify labile groups (e.g., tetrazine ring oxidation) .
- Long-term stability : Store aliquots at -20°C, 4°C, and RT, with periodic purity checks over 6–12 months .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields and minimize byproducts?
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response surface methodology (RSM) identifies optimal conditions. For example, tetrazine coupling reactions may favor polar aprotic solvents (e.g., DMF) at 60–80°C with Pd catalysts . Computational tools (e.g., ICReDD’s quantum chemical pathfinding in ) predict transition states to guide condition selection .
Q. What strategies enhance the compound’s utility in bioorthogonal conjugation (e.g., tetrazine ligation)?
- Methodology :
- Kinetic studies : Measure reaction rates with trans-cyclooctene (TCO) or norbornene dienophiles using stopped-flow spectroscopy. Adjust tetrazine substituents (e.g., methyl group in position 6) to balance reactivity and stability .
- In vitro validation : Test conjugation efficiency in cell lysates or serum using fluorogenic probes .
Q. How can contradictory data on tetrazine reactivity or stability be resolved?
- Methodology :
- Comparative analysis : Replicate conflicting studies under standardized conditions (e.g., pH, solvent). Use high-resolution mass spectrometry (HRMS) to identify unexpected adducts or decomposition products .
- Cross-lab validation : Collaborate to assess interlaboratory variability in kinetic measurements or purity thresholds .
Q. What advanced techniques are used for impurity identification and quantification?
- Methodology :
- LC-HRMS/MS : Fragment ions and isotopic patterns differentiate isobaric impurities (e.g., lists common impurities like dihydrochloride salts).
- NMR-guided isolation : Prep-HPLC isolates impurities for structural elucidation (e.g., diastereomers from incomplete chiral resolution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
